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Compound of Interest

Compound Name: BAR502

Cat. No.: B605914

These application notes provide a comprehensive guide for researchers, scientists, and drug
development professionals on the oral gavage administration of BAR502, a dual agonist for the
Farnesoid X Receptor (FXR) and G-protein coupled bile acid receptor 1 (GPBARL1).

Introduction

BAR502 is a non-bile acid, steroidal dual ligand for FXR and GPBAR1, demonstrating
therapeutic potential in preclinical models of non-alcoholic fatty liver disease (NAFLD), non-
alcoholic steatohepatitis (NASH), and certain cancers.[1][2][3][4] Its dual agonism allows for the
modulation of multiple metabolic and inflammatory pathways.[5][6] Proper oral gavage
administration is critical for achieving reliable and reproducible results in in vivo studies.

Mechanism of Action

BAR502 exerts its effects by simultaneously activating two key receptors involved in bile acid
signaling:

o Farnesoid X Receptor (FXR): A nuclear receptor highly expressed in the liver and intestine.
[5] Upon activation, FXR regulates genes involved in bile acid synthesis, transport, and
metabolism, as well as lipid and glucose homeostasis.[1][5][7]

o G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5): A membrane-bound
receptor found in various tissues, including the intestine, adipose tissue, and macrophages.
[5](6][8] GPBARL1 activation stimulates the production of cyclic AMP (cCAMP), leading to
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downstream signaling cascades that influence energy expenditure, inflammation, and
glucose metabolism.[1][5][6]

BAR502 has also been shown to act as a potent antagonist of the leukemia inhibitory factor
receptor (LIFR), suggesting a role in cancer biology independent of its FXR and GPBAR1
agonism.[2][4][9]

Data Presentation

The following tables summarize quantitative data from preclinical studies involving the oral
gavage administration of BAR502 in mouse models.

Table 1: In Vivo Efficacy of BAR502 in a High-Fat Diet (HFD) Induced NASH Model
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Table 2: In Vivo Efficacy of BAR502 in a Western Diet Induced NAFLD/NASH Model
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Table 3: In Vivo Efficacy of BAR502 in a High-Fat Diet and Fructose (HFD-F) Model
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Experimental Protocols
Protocol 1: Oral Gavage Administration of BAR502 in a
NASH Mouse Model

Objective: To evaluate the efficacy of BAR502 in a diet-induced model of non-alcoholic

steatohepatitis.

Materials:

o BAR502 powder

e Vehicle: 1% Methyl cellulose in drinking water[3] or Corn oil[1]

e C57BL/6 mice
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e High-Fat Diet (HFD) (e.g., 60% kcal from fat) and fructose in drinking water (42 g/L)[1][3]
o Standard laboratory equipment for oral gavage (gavage needles, syringes)

e Analytical balance

Procedure:

e Animal Model Induction:

o House C57BL/6 mice under controlled temperature (22°C) and a 12-hour light/dark cycle,
with ad libitum access to food and water.[1]

o Acclimatize mice for at least 5 days before the start of the experiment.[1]

o Induce NASH by feeding mice a high-fat diet and providing fructose in their drinking water
for 18 weeks.[1][3]

o BAR502 Formulation Preparation:
o For a 15 mg/kg dose in a 25g mouse with a gavage volume of 100 pL:
» Calculate the required concentration: (15 mg/kg * 0.025 kg) / 0.1 mL = 3.75 mg/mL.
= Weigh the appropriate amount of BAR502 powder.

» [f using 1% methyl cellulose: Suspend the BAR502 powder in 1% methyl cellulose
solution. Vortex thoroughly to ensure a uniform suspension. Prepare fresh daily.

» [f using corn oil: Dissolve BAR502 in a small amount of ethanol first, then add to the
corn oil to the final volume and mix evenly.[1] For example, a 100 pL stock solution of 25
mg/mL in ethanol can be added to 900 pL of corn oil for a final working solution.[1]

e Treatment Administration:

o After 9-10 weeks of the HFD, randomize the mice into a vehicle control group and a
BAR502 treatment group.[1][3]
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o Administer BAR502 (15 mg/kg) or vehicle daily by oral gavage for the remaining 8 weeks
of the study.[1][3] The gavage volume is typically 100 pL for mice.[3]

e Monitoring and Endpoint Analysis:
o Monitor body weight and food intake regularly.[3]

o At the end of the treatment period, perform oral glucose tolerance tests (OGTT) and
insulin tolerance tests (ITT).[3]

o Collect blood for biochemical analysis (e.g., AST, ALT, cholesterol, triglycerides, HDL).[3]
[11]

o Harvest liver and other tissues for histological analysis (H&E, Sirius Red staining) and
gene expression analysis (RT-PCR).[3]

Protocol 2: Oral Gavage Administration of BAR502 in a
Western Diet-Induced NAFLD Mouse Model

Objective: To assess the therapeutic effects of BAR502 in a Western diet-induced model of
NAFLD.

Materials:

BAR502 powder

Vehicle (e.g., 1% methyl cellulose)

C57BL/6J male mice

Western Diet (high-fat, high-cholesterol) and fructose in drinking water

Standard laboratory equipment for oral gavage

Procedure:

¢ Animal Model Induction:
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o Feed C57BL/6J male mice a Western diet for one week prior to randomization.[8]

o BAR502 Formulation Preparation:

o Prepare the BAR502 suspension in the chosen vehicle at the desired concentration to
deliver a 30 mg/kg dose.

e Treatment Administration:

o Randomize mice into treatment groups: vehicle control, BAR502 (30 mg/kg), and
potentially combination therapy groups (e.g., with UDCA).[8][10]

o Administer the treatments daily by oral gavage for 7-8 weeks.[8][10]
e Monitoring and Endpoint Analysis:
o Monitor body weight weekly.[8][10]
o Perform OGTT at the end of the study.[8][10]
o Collect serum for biochemical analysis of liver enzymes and lipid profile.[8][10]

o Harvest liver tissue for histopathological assessment and RNA sequencing.[8]

Mandatory Visualization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Methodological & Application

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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